
3,4-dihydro-2H-1-benzopyran-6-ylfluoranesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a benzopyran ring system substituted with a fluoranesulfonate group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with fluoranesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst like sulfuric acid to facilitate the reaction. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for better control over reaction conditions and minimizing the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the fluoranesulfonate group to a sulfonamide or other reduced forms.
Substitution: The fluoranesulfonate group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkyl halides are used in substitution reactions, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and various substituted benzopyran compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate involves its interaction with specific molecular targets and pathways within biological systems. The fluoranesulfonate group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzopyran ring system can also interact with cellular components, affecting processes such as cell signaling, gene expression, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-dihydro-2H-1-benzopyran-6-ylboronic acid
- 3,4-dihydro-2H-1-benzopyran-6-ylmethanamine
- 3,4-dihydro-1-benzopyran-2-one (Dihydrocoumarin)
Uniqueness
3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate is unique due to the presence of the fluoranesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique functional group allows for specific interactions with biological targets and can enhance the compound’s stability and solubility in various solvents.
Eigenschaften
Molekularformel |
C9H9FO4S |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
6-fluorosulfonyloxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C9H9FO4S/c10-15(11,12)14-8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
UVXPYXUFBKAXPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)OS(=O)(=O)F)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


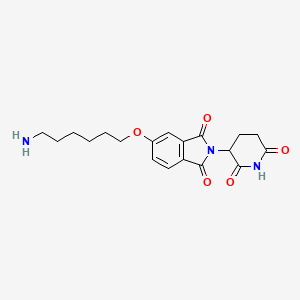
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
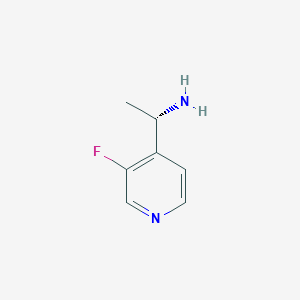
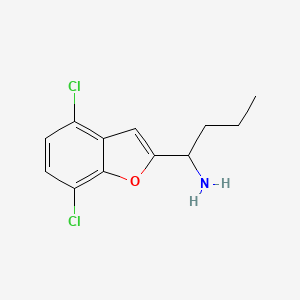
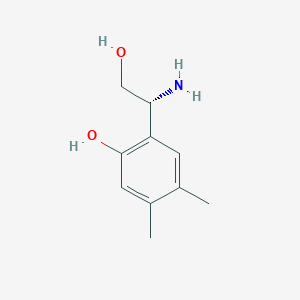
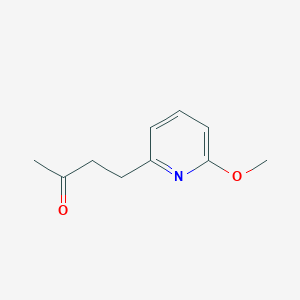
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
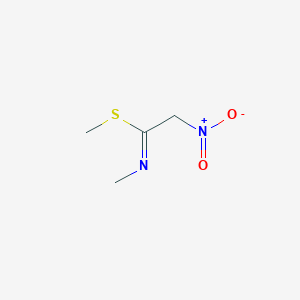
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
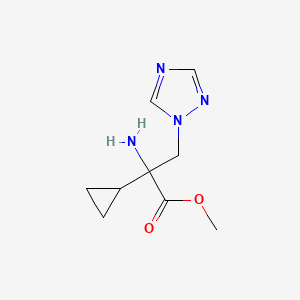
![rac-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ol hydrochloride](/img/structure/B15317371.png)

![5-Sulfamoylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B15317373.png)

